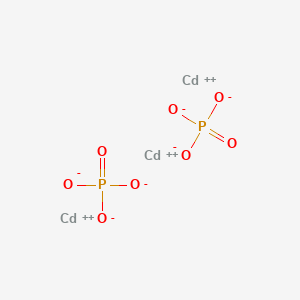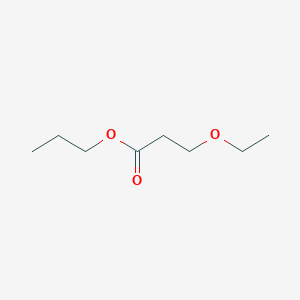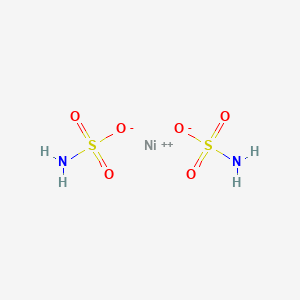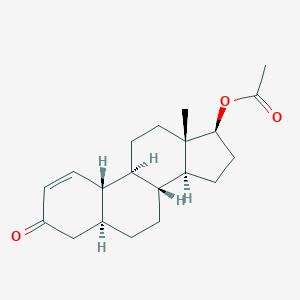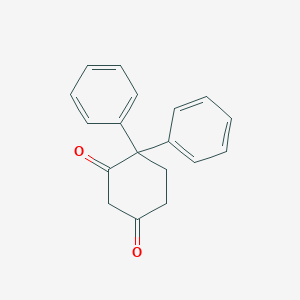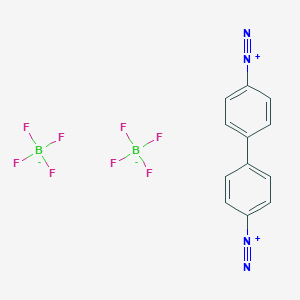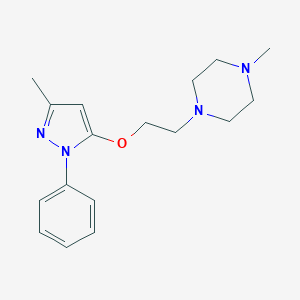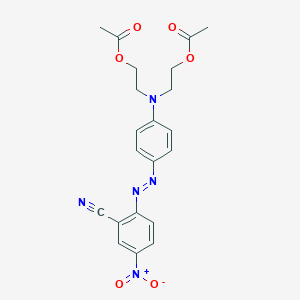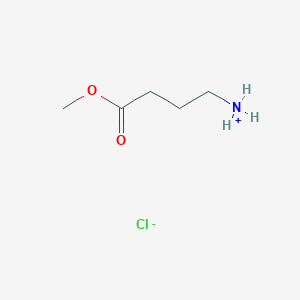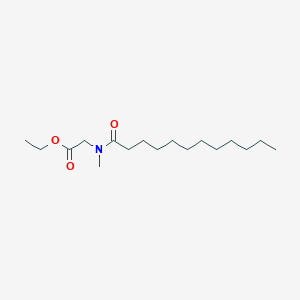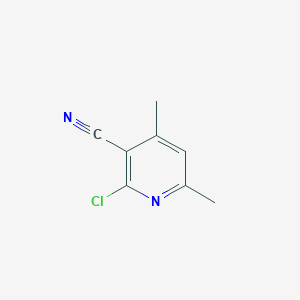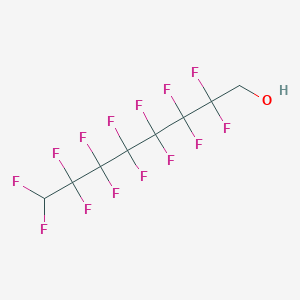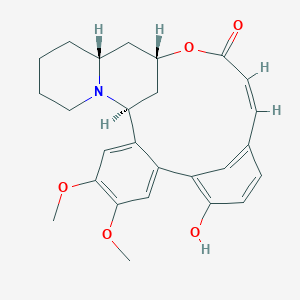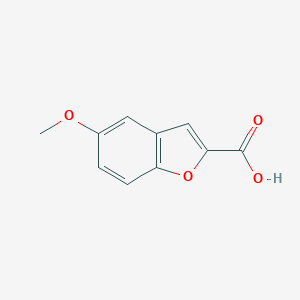
5-Methoxybenzofuran-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 5-Methoxybenzofuran-2-carboxylic acid has been explored in various studies. For instance, novel compounds have been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, demonstrating the flexibility and utility of this chemical structure as a precursor for more complex molecules (Jiang et al., 2012). These studies highlight the compound's significance in the development of new chemical entities.
Molecular Structure Analysis
The molecular structure of 5-Methoxybenzofuran-2-carboxylic acid and its derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction analysis. Such analyses provide insights into the spatial arrangement and the electronic environment of the molecule, which are crucial for understanding its reactivity and interactions with other molecules. For example, the spatial structure of certain derivatives was determined, shedding light on the molecular conformation and the impact of substituents on the compound's optical properties (Jiang et al., 2012).
Chemical Reactions and Properties
The reactivity of 5-Methoxybenzofuran-2-carboxylic acid encompasses its participation in various chemical reactions to form novel heterocyclic compounds. These reactions utilize the benzofuran moiety as a scaffold for the synthesis of polycyclic heteroaromatic compounds, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).
Physical Properties Analysis
The physical properties of 5-Methoxybenzofuran-2-carboxylic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for predicting the behavior of the compound in different environments and for its formulation in various applications. While specific physical properties were not detailed in the available studies, such properties can be inferred from the molecular structure and related compounds.
Chemical Properties Analysis
The chemical properties of 5-Methoxybenzofuran-2-carboxylic acid, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by its functional groups and overall molecular structure. Studies on derivatives of this compound have revealed how substituents affect its UV-vis absorption and fluorescence spectral characteristics, providing insights into its chemical behavior and potential applications in materials science (Jiang et al., 2012).
Aplicaciones Científicas De Investigación
5-Methoxybenzofuran-2-carboxylic acid is a chemical compound that can be used as a building block in the synthesis of various other compounds . It’s often used in the field of organic chemistry for the synthesis of complex molecules .
Benzofuran derivatives, which include 5-Methoxybenzofuran-2-carboxylic acid, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .
For example, a novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
The synthesis of these compounds often involves complex chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
The outcomes of these applications are often measured in terms of their biological activity. For example, the anti-viral or anti-cancer activity of the synthesized compounds can be measured using various biological assays .
-
Organic Synthesis
-
Pharmaceutical Research
-
Chemical Research
-
Chemical Research
-
Pharmaceutical Research
-
Chemical Research
Safety And Hazards
The safety information available for 5-Methoxybenzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
5-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZELWEMGWISCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302272 | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzofuran-2-carboxylic acid | |
CAS RN |
10242-08-7 | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10242-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


